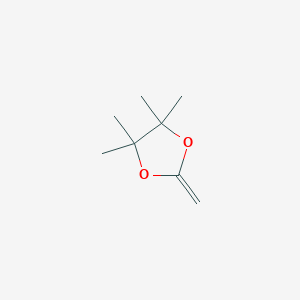
4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring with four methyl groups and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane typically involves the reaction of pinacol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the scalability of the process ensures that large quantities of the compound can be produced to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into more saturated derivatives.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: The compound is utilized in the production of polymers and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane exerts its effects involves its ability to participate in various chemical reactions. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. These interactions often involve the formation of covalent bonds, which can alter the properties of the target molecules. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound shares a similar dioxolane ring structure but includes a boron atom, making it useful in borylation reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another related compound, it is used in the preparation of fluorenylborolane and borylation of arenes.
Uniqueness: 4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane is unique due to its methylene group, which provides additional reactivity compared to its analogs. This feature allows for a broader range of chemical transformations and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
69814-59-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C8H14O2/c1-6-9-7(2,3)8(4,5)10-6/h1H2,2-5H3 |
InChI Key |
MPIJGRGTEPCZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=C)O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















